molecular formula C13H13ClN2O6 B1192859 HADA Hydrochloride

HADA Hydrochloride

Cat. No. B1192859
M. Wt: 328.71
InChI Key: PLVOEKQNBIXHDI-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HADA Hydrochloride is a blue fluorescent D-amino acid for labeling peptidoglycans in live bacteria.

Scientific Research Applications

  • Ceramic Processing : HADA Hydrochloride, specifically Hydroxyaluminum Diacetate (HADA), has been used in the novel direct casting method of alumina suspensions. By using alginic acid salt and HADA as a coagulation agent, it enables the consolidation of alumina suspensions through a simultaneous time-delayed physical and chemical gelation process. This results in wet alumina green bodies with enhanced mechanical properties and minimal content of organic material (Studart et al., 2004).

  • Enzymatic Bioremediation : The enzyme HadA, a flavin-dependent monooxygenase, can catalyze the denitration and dehalogenation of various toxicants like pesticides. This enzymatic activity is useful for bioremediation and biocatalysis, though its application has been limited due to low thermostability. However, the engineering of HadA to enhance its thermostability has been explored, potentially broadening its applications in detoxification processes (Pongpamorn et al., 2019).

  • Biomedical and Environmental Detection : The enzyme HadA has been applied in a chemo-enzymatic cascade for the detection of nitro- and halogenated phenols. This method couples the HadA reaction with D-Cys condensation to synthesize D-luciferin, a valuable chemical in biomedical applications. This technology offers sensitive detection tools for environmental and biomedical applications, including monitoring pesticide contamination and human overexposure to pesticides (Watthaisong et al., 2019).

  • Aerospace Engineering : The term "HADA" also refers to the Helicopter Adaptive Aircraft (HADA), a morphing aircraft concept. This involves a reconfigurable UAV that acts both as a helicopter and an airplane. The dynamic modeling and simulation of HADA in its transition phases has been a topic of research, contributing to the reliability and efficiency of such aircraft designs (Heredia & Ollero, 2010).

  • Drug Delivery Systems : In pharmaceutical research, HADA refers to Hyaluronic Acid Deoxycholic Acid, a compound used for creating drug carriers. Hyaluronic acid, modified with deoxycholic acid, has been investigated for its potential in delivering anticancer agents, showing promise for improved drug delivery systems (Choi et al., 2011).

  • Stem Cell Research : In the field of stem cell research, hADAS cells (human adipose-derived adult stem cells) have been studied for their ability to differentiate into various cell types. This research is significant for tissue engineering and regenerative medicine, exploring the potential of these cells in various applications, including chondrogenesis (Betre et al., 2006).

properties

Product Name

HADA Hydrochloride

Molecular Formula

C13H13ClN2O6

Molecular Weight

328.71

IUPAC Name

3-[[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)carbonyl]amino]-D-alanine hydrocholoride

InChI

InChI=1S/C13H12N2O6.ClH/c14-9(12(18)19)5-15-11(17)8-3-6-1-2-7(16)4-10(6)21-13(8)20;/h1-4,9,16H,5,14H2,(H,15,17)(H,18,19);1H/t9-;/m1./s1

InChI Key

PLVOEKQNBIXHDI-SBSPUUFOSA-N

SMILES

O=C(NC[C@H](C(O)=O)N)C(C(O1)=O)=CC2=C1C=C(O)C=C2.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

HADA Hydrochloride;  HADA HCl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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